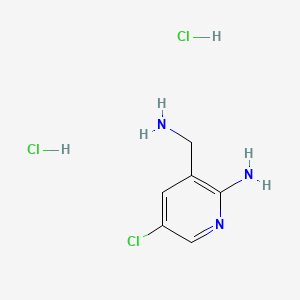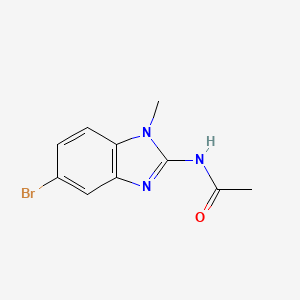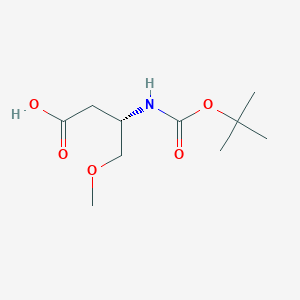
Tert-butyl 5-amino-1-naphthoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 5-aminonaphthalene-1-carboxylate: is an organic compound that belongs to the class of naphthalene derivatives. This compound is characterized by the presence of a tert-butyl group, an amino group, and a carboxylate group attached to a naphthalene ring. It is commonly used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 5-aminonaphthalene-1-carboxylate typically involves the protection of the amino group using a tert-butyl carbamate protecting group. The process begins with the nitration of naphthalene to form 5-nitronaphthalene-1-carboxylic acid. This intermediate is then reduced to 5-aminonaphthalene-1-carboxylic acid. The final step involves the protection of the amino group with tert-butyl chloroformate under basic conditions to yield tert-butyl 5-aminonaphthalene-1-carboxylate .
Industrial Production Methods: Industrial production of tert-butyl 5-aminonaphthalene-1-carboxylate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 5-aminonaphthalene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to form amino derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are commonly used.
Substitution: Substitution reactions often require the use of strong acids or bases, depending on the desired functional group.
Major Products: The major products formed from these reactions include various substituted naphthalene derivatives, which can be further utilized in organic synthesis and research .
Scientific Research Applications
Tert-butyl 5-aminonaphthalene-1-carboxylate has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.
Biology: The compound is used in the study of biological pathways and as a probe in biochemical assays.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of tert-butyl 5-aminonaphthalene-1-carboxylate involves its interaction with specific molecular targets and pathways. The amino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, while the naphthalene ring can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
- 5-aminonaphthalene-1-carboxylic acid
- tert-butyl 5-nitronaphthalene-1-carboxylate
- tert-butyl 1-naphthoate
Comparison: Tert-butyl 5-aminonaphthalene-1-carboxylate is unique due to the presence of both the tert-butyl and amino groups, which confer distinct chemical and biological properties. Compared to 5-aminonaphthalene-1-carboxylic acid, the tert-butyl group provides steric hindrance, enhancing the compound’s stability and reactivity. The presence of the amino group allows for versatile chemical modifications and interactions with biological targets .
Properties
Molecular Formula |
C15H17NO2 |
|---|---|
Molecular Weight |
243.30 g/mol |
IUPAC Name |
tert-butyl 5-aminonaphthalene-1-carboxylate |
InChI |
InChI=1S/C15H17NO2/c1-15(2,3)18-14(17)12-8-4-7-11-10(12)6-5-9-13(11)16/h4-9H,16H2,1-3H3 |
InChI Key |
MEEJGAFSZJWHIX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC=CC2=C1C=CC=C2N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-Oxa-8-azaspiro[4.5]dec-2-en-4-onehydrochloride](/img/structure/B13514449.png)
![1-Cyclobutyl-1h-benzo[d]imidazole-5-carboxylic acid](/img/structure/B13514455.png)





![5-Fluoro-3-azabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B13514477.png)
![rac-methyl (1R,4S,5R)-4-(chlorosulfonyl)bicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B13514481.png)

